Selank acetate
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Overview
Description
- Selank (Russian: Cеланк) is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Its chemical sequence is Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP).
- Structurally, Selank is an analogue of the immunomodulatory peptide tuftsin.
- Pharmacologically, Selank has been shown to modulate Interleukin-6 (IL-6) expression and affect T helper cell cytokines. It also influences monoamine neurotransmitter levels and induces serotonin metabolism .
Preparation Methods
- Selank can be synthesized using various routes, but the exact synthetic methods are proprietary.
- Industrial production methods involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Chemical Reactions Analysis
- Selank does not undergo extensive chemical reactions due to its stable peptide structure.
- Common reagents and conditions are not well-documented, given its limited reactivity.
- Major products from reactions are not applicable, as Selank is primarily used as a pharmaceutical compound.
Scientific Research Applications
- Selank’s applications span several fields:
Psychiatry and Neurology: It exhibits anxiolytic effects and has been investigated for generalized anxiety disorder (GAD) treatment.
Neuroprotection: Selank rapidly elevates brain-derived neurotrophic factor (BDNF) expression in the hippocampus.
Immunomodulation: Similar to tuftsin, Selank modulates immune responses.
Enkephalin Regulation: Selank inhibits enzymes involved in enkephalin degradation.
Antidepressant Effects: Animal models show antidepressant-like effects.
Mechanism of Action
- Selank’s mechanism involves:
BDNF Upregulation: It enhances BDNF expression, promoting neuronal survival and plasticity.
Monoamine Modulation: Selank affects serotonin metabolism and other monoamines.
Enkephalin Regulation: Inhibition of enkephalin-degrading enzymes contributes to its effects.
Comparison with Similar Compounds
- Selank is closely related to Semax, another nootropic peptide developed by the same institute.
- Semax shares some properties with Selank but has distinct mechanisms and applications .
Properties
Molecular Formula |
C35H61N11O11 |
---|---|
Molecular Weight |
811.9 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H57N11O9.C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;/m1./s1 |
InChI Key |
OLIPZUSDWNRQRQ-BPKVXTLESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Selank acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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